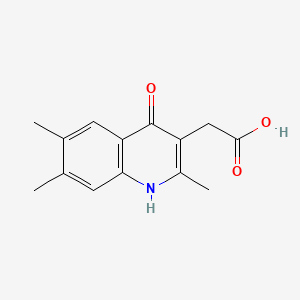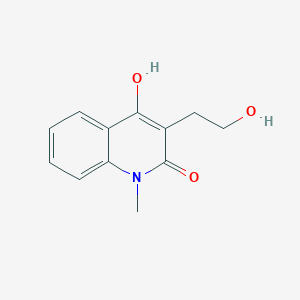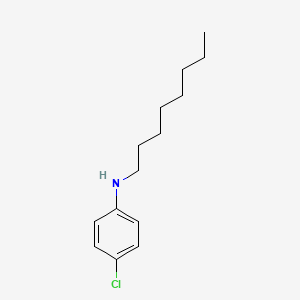![molecular formula C18H23N3 B14369283 1-(2-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine CAS No. 90125-63-6](/img/structure/B14369283.png)
1-(2-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 1-(2-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine can be achieved through several synthetic routes. One common method involves the reaction of 2-methylphenylpiperazine with 2-bromoethylpyridine under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
1-(2-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound has been studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Medicine: Research has explored its potential as an antipsychotic and antidepressant agent due to its interaction with neurotransmitter receptors.
Wirkmechanismus
The mechanism of action of 1-(2-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound acts as an antagonist or agonist at these receptors, modulating their activity and influencing neurotransmitter release. This interaction can lead to various pharmacological effects, including changes in mood, cognition, and behavior .
Vergleich Mit ähnlichen Verbindungen
1-(2-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine can be compared with other piperazine derivatives, such as:
1-(2-Pyridyl)piperazine: Known for its use as a reagent in chemical analysis and its sympatholytic activity.
2-(2-Pyridyl)ethylpiperazine: Similar in structure but with different pharmacological properties and applications.
1-(2-Methylphenyl)piperazine: Lacks the pyridine moiety, resulting in different chemical reactivity and biological activity.
The uniqueness of this compound lies in its combination of the 2-methylphenyl and pyridin-2-yl groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
90125-63-6 |
|---|---|
Molekularformel |
C18H23N3 |
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
1-(2-methylphenyl)-4-(2-pyridin-2-ylethyl)piperazine |
InChI |
InChI=1S/C18H23N3/c1-16-6-2-3-8-18(16)21-14-12-20(13-15-21)11-9-17-7-4-5-10-19-17/h2-8,10H,9,11-15H2,1H3 |
InChI-Schlüssel |
WBRNQAHHXCUKEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N2CCN(CC2)CCC3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


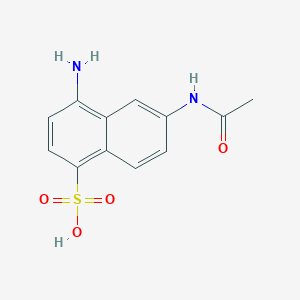
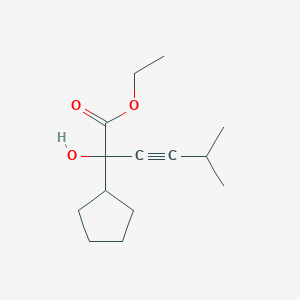
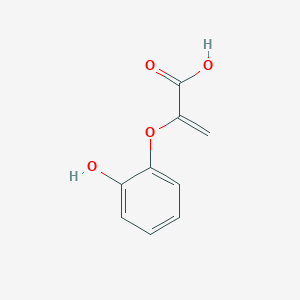
![N-Phenyl-3-[(piperidine-1-sulfonyl)amino]benzamide](/img/structure/B14369225.png)
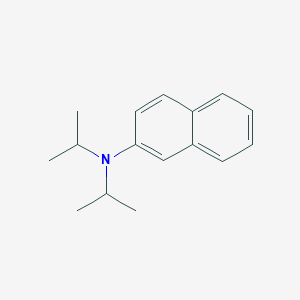

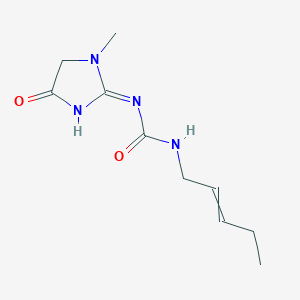

![[4-(3-Oxobutyl)phenyl] 2,2-dichloroacetate](/img/structure/B14369253.png)
